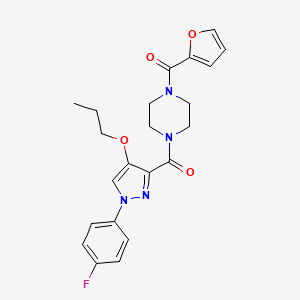

(1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4/c1-2-13-30-19-15-27(17-7-5-16(23)6-8-17)24-20(19)22(29)26-11-9-25(10-12-26)21(28)18-4-3-14-31-18/h3-8,14-15H,2,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOWJYLKRWKIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step organic synthesis process. One of the common synthetic routes includes:

Formation of the Pyrazole Ring: : The process often begins with the cyclization of hydrazine derivatives with β-diketones to form the pyrazole ring.

Introduction of the Fluorophenyl Group: : The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.

Attachment of the Propoxy Group: : The propoxy group can be attached via Williamson ether synthesis using an alkoxide and a propyl halide.

Incorporation of the Furan-2-carbonyl Moiety: : This step usually involves an acylation reaction.

Final Assembly: : The final step involves the condensation of the intermediates to form the target compound, with careful control over reaction conditions such as temperature, pH, and solvent choice.

Industrial Production Methods

Industrial production of (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone requires scalability and cost-effectiveness. Methods such as continuous flow synthesis and automated batch reactors are employed to ensure high yield and purity. Optimization of catalysts, solvents, and reaction conditions is crucial in large-scale manufacturing to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to introduce new functional groups or modify existing ones.

Reduction: : Reduction reactions can convert carbonyl groups into alcohols or amines.

Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.

Reducing Agents: : Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reactions: : Catalysts such as palladium on carbon can be used for hydrogenation reactions, while Lewis acids like aluminum chloride facilitate electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions can include modified pyrazole derivatives, fluorophenyl-substituted compounds, and various furan-2-carbonyl piperazine analogs, depending on the specific reaction pathways.

Scientific Research Applications

This compound has wide-ranging applications in scientific research, including:

Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: : In biological research, it is used as a probe to understand enzyme-substrate interactions and receptor binding.

Industry: : Used in materials science for developing novel polymers and in agricultural chemistry for designing new pesticides or herbicides.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism of action of (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone depends on its specific application. For example, in medicinal chemistry, it may act by binding to a specific receptor or enzyme, modulating its activity. The fluorophenyl group enhances its binding affinity, while the pyrazole ring can interact with various biological targets. The piperazine ring often plays a crucial role in ensuring the compound's stability and solubility.

Comparison with Similar Compounds

Key Comparative Insights

Pyrazole Substituent Effects: The target compound’s 4-propoxy group may confer better metabolic stability compared to hydroxy-substituted analogs (e.g., ), which are prone to Phase II conjugation.

Piperazine Substituent Variations :

- The furan-2-carbonyl group differs from thiophene (e.g., ) or trifluoromethylphenyl (e.g., ) substituents. Furan’s oxygen atom may enhance hydrogen bonding compared to thiophene’s sulfur, while its electron-withdrawing nature could modulate piperazine basicity.

- 4-Fluorobenzyl () and 4-methylbenzyl () substituents increase lipophilicity, whereas the target compound’s furan-carbonyl balance hydrophilicity and electronic effects.

Biological Activity Trends: Pyrazole derivatives with hydroxy or carboxamide groups () show broad-spectrum antibacterial activity, suggesting the target compound’s propoxy and methanone groups might retain or enhance these properties. Piperazine-linked thiophene or trifluoromethylphenyl analogs () are structurally tailored for specific receptor interactions, implying the furan-carbonyl in the target compound could optimize selectivity.

Physicochemical and Pharmacokinetic Considerations

- LogP and Solubility : The propoxy chain likely increases solubility compared to methyl or phenyl substituents (e.g., ). Furan’s polarity may reduce logP relative to trifluoromethylphenyl ().

- Metabolic Stability : Fluorine atoms (target compound and ) resist oxidative metabolism, while hydroxy groups () are susceptible to glucuronidation.

Biological Activity

The compound (1-(4-fluorophenyl)-4-propoxy-1H-pyrazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules known as acylhydrazones, characterized by a pyrazole ring fused with a piperazine ring linked through a carbonyl group. The presence of a fluorine atom and a propoxy group on the pyrazole ring enhances its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase type 1, which is crucial for regulating glucocorticoid metabolism and has implications in metabolic syndrome and related disorders .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antibacterial properties against various pathogens. For instance, compounds structurally related to this entity have demonstrated activity against Mycobacterium tuberculosis and other bacterial strains .

- Cytotoxic Effects : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Efficacy Studies

Several studies have evaluated the biological activity of related compounds, providing insight into the potential efficacy of this compound.

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of pyrazole derivatives found that similar compounds could significantly inhibit cell proliferation in various cancer lines, including those resistant to standard treatments. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through specific signaling pathways.

Case Study 2: Antimicrobial Activity

In another research project focusing on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial strains. The results indicated significant inhibitory effects on E. coli and S. aureus, highlighting the potential for developing new antibiotics based on this scaffold.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazole-piperazine scaffold in this compound?

- Methodology : Utilize a multi-step approach involving: (i) Nucleophilic substitution to introduce the 4-propoxy group on the pyrazole ring (analogous to ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole synthesis in ). (ii) Amide coupling between the pyrazole carbonyl and the piperazine fragment, as seen in related methanone derivatives (e.g., 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one in ). (iii) Optimize reaction conditions (e.g., DMF as solvent, HATU/DIPEA coupling agents) to minimize side reactions.

- Validation : Confirm intermediates via H/C NMR and LC-MS , referencing spectral data from and for analogous pyrazole derivatives .

Q. How can the crystal structure of this compound be determined to validate its molecular geometry?

- Methodology : (i) Grow single crystals using slow evaporation in a DCM/methanol solvent system (as demonstrated for 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone in ). (ii) Perform X-ray diffraction (monoclinic system, space group P21/c) with a Bruker D8 Venture diffractometer. (iii) Refine data using SHELXL-2018/3 to resolve bond angles and torsional strain in the furan-carbonyl-piperazine moiety .

- Key Parameters : Compare unit cell dimensions (e.g., Å, Å) with structurally similar compounds in and .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : (i) FT-IR : Identify carbonyl stretches (C=O) at ~1650–1750 cm for the pyrazole and furan moieties. (ii) NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) using 2D experiments (COSY, HSQC). (iii) HRMS : Confirm molecular ion ([M+H]) with <2 ppm error.

- Cross-Validation : Compare with data from pyrazole derivatives in and , noting substituent-induced shifts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the 4-propoxy and furan-carbonyl groups?

- Experimental Design : (i) Synthesize analogs with variable alkoxy chain lengths (e.g., ethoxy, butoxy) and heterocyclic replacements (e.g., thiophene instead of furan). (ii) Test in vitro bioactivity (e.g., antimicrobial assays per ; antitumor screens via MTT assay).

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like kinases or GPCRs. Reference , which highlights the role of nitro and pyrrolidinyl groups in modulating activity .

Q. What strategies resolve contradictions in solubility and bioavailability predictions for this compound?

- Methodology : (i) Experimental Solubility : Perform shake-flask assays in PBS (pH 7.4) and compare with computational predictions (e.g., SwissADME). (ii) Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the propoxy chain to enhance aqueous solubility, as seen in for PF-06465469 analogs. (iii) Permeability : Use Caco-2 cell monolayers to assess P-gp efflux ratios.

- Case Study : Contrast with piperazine-containing compounds in , where fluorophenyl groups improved membrane penetration .

Q. How can metabolic stability of the furan-carbonyl-piperazine moiety be optimized?

- Methodology : (i) In vitro metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. (ii) Structural Modifications : Replace the furan ring with oxadiazole (resistant to CYP3A4 oxidation) or introduce deuterium at labile positions. (iii) CYP Inhibition Assays : Screen for CYP450 interactions using fluorogenic substrates.

- Reference : details storage conditions and stability challenges for triazole-piperazine hybrids, emphasizing tight container sealing to prevent hydrolysis .

Q. What in vivo models are suitable for evaluating pharmacokinetic (PK) properties?

- Experimental Design : (i) Rodent PK Studies : Administer IV/PO doses (e.g., 5 mg/kg) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h. (ii) Tissue Distribution : Quantify compound levels in brain, liver, and kidney via UPLC-QTOF . (iii) Metabolite ID : Use HRMS/MS to identify phase I/II metabolites.

- Benchmarking : Compare with , where fluorophenyl-pyrazoles showed prolonged half-lives due to reduced clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.